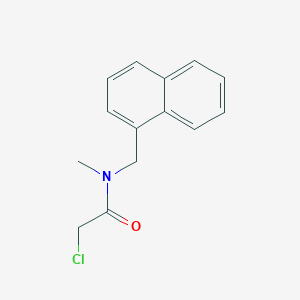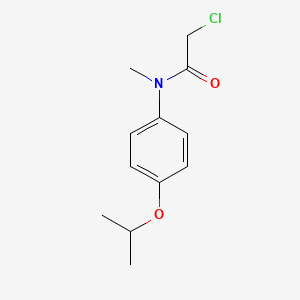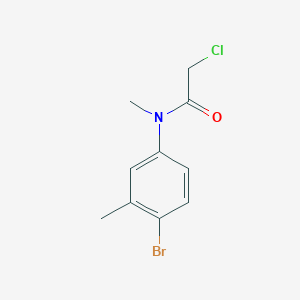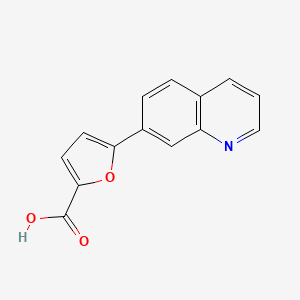![molecular formula C12H14ClNO3 B7628107 Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate, also known as MCM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting subject for further investigation. In
作用機序
The mechanism of action of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate is not fully understood, but it is thought to involve the formation of adducts with nucleophiles such as amino acids and thiols. This can lead to changes in the structure and function of proteins, which may explain some of the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and labeling agent, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE). AChE is an important enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain. This has potential implications for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate in lab experiments is its high sensitivity and selectivity for ROS detection. This makes it a useful tool for studying these molecules in living cells. However, one limitation is that this compound is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Further research is needed to determine the safety and potential side effects of using this compound in lab experiments.
将来の方向性
There are several potential future directions for research on Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to detect other molecules of interest in cells, such as reactive nitrogen species (RNS) or specific proteins.
Another area of interest is the development of new methods for synthesizing this compound and related compounds. This could lead to the discovery of new compounds with even greater sensitivity and selectivity for specific molecules or cellular processes.
Overall, this compound is a promising compound for scientific research, with potential applications in a variety of fields. Further research is needed to fully understand its mechanism of action and potential uses, but the current evidence suggests that it has a bright future in the world of scientific research.
合成法
The synthesis of Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate involves a series of chemical reactions that result in the final product. The first step is the reaction between 4-aminobenzoic acid and thionyl chloride, which produces 4-chlorobenzoyl chloride. This intermediate compound is then reacted with methylamine to produce methyl 4-chlorobenzoate, which is subsequently reacted with 2-chloroacetyl chloride to produce this compound.
科学的研究の応用
Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are molecules that play a role in a variety of cellular processes, but can also cause damage to cells if their levels become too high. This compound has been found to be a sensitive and selective probe for the detection of ROS, making it a useful tool for studying these molecules in living cells.
Another area of interest is the use of this compound as a labeling agent for proteins. By attaching this compound to a protein of interest, researchers can track the movement and localization of the protein in cells. This can provide valuable insights into the function of the protein and its role in cellular processes.
特性
IUPAC Name |
methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-14(11(15)7-13)8-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKOAKCRSSLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)



![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)



![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
